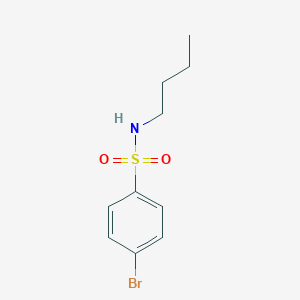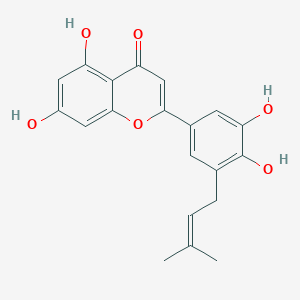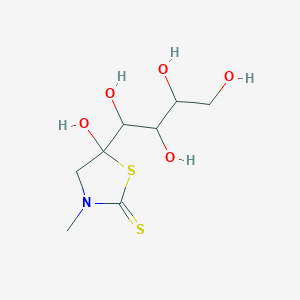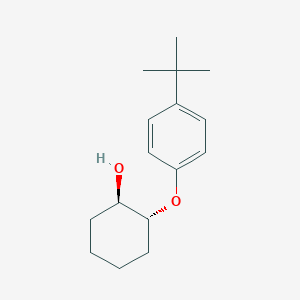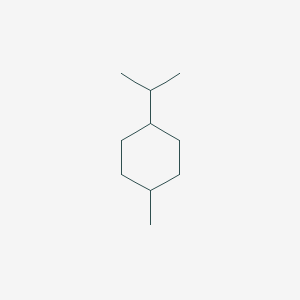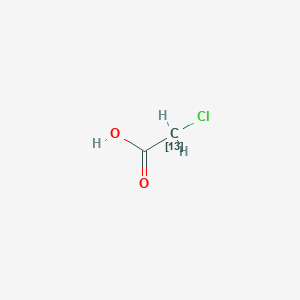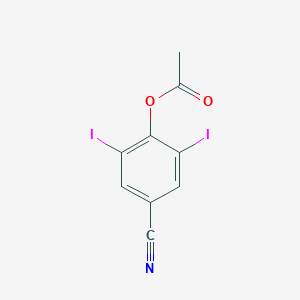
alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate, also known as AHDB, is a chemical compound that has been used in scientific research for various purposes. It is a potent inhibitor of protein tyrosine phosphatases and has been shown to have antitumor activity.
Mecanismo De Acción
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate is a potent inhibitor of protein tyrosine phosphatases. It has been shown to inhibit the activity of several protein tyrosine phosphatases, including PTP1B, SHP-1, and SHP-2. By inhibiting the activity of these enzymes, alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate can modulate cellular signaling pathways and affect various cellular processes.
Efectos Bioquímicos Y Fisiológicos
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of human prostate cancer cells. alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been shown to modulate cellular signaling pathways and affect various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate is a potent inhibitor of protein tyrosine phosphatases and has been used as a tool to study the role of these enzymes in cellular signaling pathways. However, alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has some limitations for lab experiments. It is a toxic compound and requires careful handling. It also has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate. One direction is to study the potential use of alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate as an antitumor agent in vivo. Another direction is to investigate the role of protein tyrosine phosphatases in various cellular processes using alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate as a tool. Additionally, further research is needed to optimize the synthesis method of alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate and improve its solubility in water.
Métodos De Síntesis
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate can be synthesized through a multi-step process. The first step involves the synthesis of 4-hydroxy-3,5-diiodobenzyl alcohol, which is then converted to the corresponding acetate using acetic anhydride and pyridine. The resulting product is then reacted with cyanogen bromide to produce alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate.
Aplicaciones Científicas De Investigación
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been used in scientific research for various purposes. It has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of human prostate cancer cells. alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been used as a tool to study the role of protein tyrosine phosphatases in cellular signaling pathways.
Propiedades
Número CAS |
1689-85-6 |
|---|---|
Nombre del producto |
alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate |
Fórmula molecular |
C9H5I2NO2 |
Peso molecular |
412.95 g/mol |
Nombre IUPAC |
(4-cyano-2,6-diiodophenyl) acetate |
InChI |
InChI=1S/C9H5I2NO2/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3 |
Clave InChI |
IXJCNATXMBKYKO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1I)C#N)I |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1I)C#N)I |
Otros números CAS |
1689-85-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



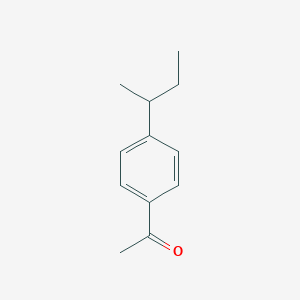
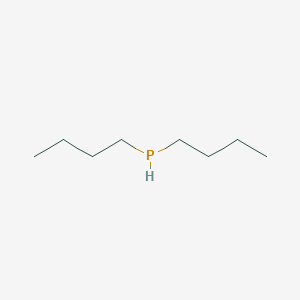
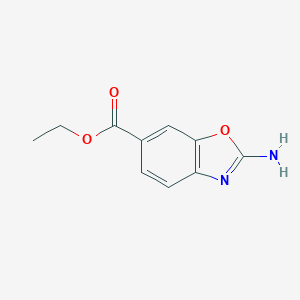

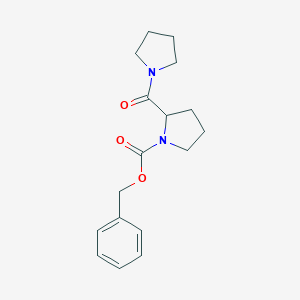
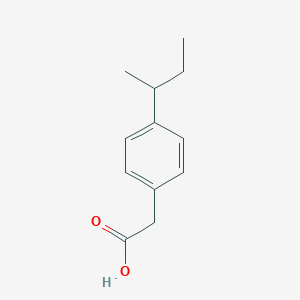
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)

